molecular formula C23H27N3O6S2 B2375343 ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-49-7

ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2375343
CAS No.: 449769-49-7
M. Wt: 505.6
InChI Key: PQKGNVKBPKQVFC-UHFFFAOYSA-N
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Description

ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidin-1-ylsulfonyl group and the tetrahydrothieno[2,3-c]pyridine ring system contributes to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrothieno[2,3-c]pyridine ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.

    Acetylation and esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidin-1-ylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrothieno[2,3-c]pyridine ring system may also play a role in binding to biological targets, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in drug discovery.

    Thieno[2,3-c]pyridine derivatives: These compounds are also studied for their biological activities and potential therapeutic applications.

Uniqueness

ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidin-1-ylsulfonyl group and the tetrahydrothieno[2,3-c]pyridine ring system makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-3-32-23(29)20-18-10-13-25(15(2)27)14-19(18)33-22(20)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKGNVKBPKQVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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